BenchChemオンラインストアへようこそ!

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one

Physicochemical Characterization Quality Control Procurement Specification

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one (CAS 67862-31-1) is a heterocyclic small molecule (MW 252.27, C15H12N2O2) belonging to the 4-hydroxy-1,8-naphthyridin-2(1H)-one class. This scaffold has been validated across multiple therapeutic areas, including as HIV-1 ribonuclease H inhibitors , cannabinoid CB2 receptor ligands , and poxvirus resolvase inhibitors.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 67862-31-1
Cat. No. B3330257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one
CAS67862-31-1
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(C3=C(NC2=O)N=CC=C3)O
InChIInChI=1S/C15H12N2O2/c1-9-4-2-5-10(8-9)12-13(18)11-6-3-7-16-14(11)17-15(12)19/h2-8H,1H3,(H2,16,17,18,19)
InChIKeyBWNNOGQGBAIRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one (CAS 67862-31-1): Chemical Identity and Scaffold Context for Research Sourcing


4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one (CAS 67862-31-1) is a heterocyclic small molecule (MW 252.27, C15H12N2O2) belonging to the 4-hydroxy-1,8-naphthyridin-2(1H)-one class . This scaffold has been validated across multiple therapeutic areas, including as HIV-1 ribonuclease H inhibitors [1], cannabinoid CB2 receptor ligands [2], and poxvirus resolvase inhibitors [3]. The defining structural feature of this particular compound is the 3-methylphenyl (m-tolyl) substituent at position 3, which distinguishes it from the unsubstituted phenyl analog and is expected to modulate lipophilicity, target engagement, and ADME properties relative to in-class comparators.

Procurement Risk: Why a Generic 4-Hydroxy-1,8-Naphthyridinone Cannot Substitute for the m-Tolyl Derivative


Substituting the target compound with a close analog like 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one (CAS 67862-28-6) introduces quantifiable physicochemical changes that can derail biological assays. The m-tolyl substituent increases molecular weight by 14.03 g/mol and alters the compound's lipophilicity and electronic profile compared to the unsubstituted phenyl ring . In the broader 1,8-naphthyridinone class, SAR studies have demonstrated that even minor modifications at the C3-aryl position profoundly impact receptor binding affinity and functional activity; for example, varying the aryl substituent in CB2-targeting 1,8-naphthyridin-2(1H)-one-3-carboxamides shifts Ki values across nanomolar ranges and can toggle functional activity between agonism and antagonism/inverse agonism [1]. Generic substitution without verifying target-specific SAR therefore poses a high risk of obtaining false-negative or misleading results.

Quantitative Differentiation Evidence for 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one Against Key Comparators


Molecular Weight and Formula Differentiation from the Unsubstituted Phenyl Analog

The target compound (C15H12N2O2, MW 252.27) incorporates a 3-methylphenyl group, resulting in a molecular weight 14.03 g/mol higher than the des-methyl analog 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one (C14H10N2O2, MW 238.24). This structural difference is analytically verifiable by LC-MS and serves as a critical identity confirmation step upon material receipt . For the core scaffold without any 3-aryl substitution, 4-Hydroxy-1,8-naphthyridin-2(1H)-one (CAS 59514-86-2), the molecular weight is only 162.15 g/mol (C8H6N2O2), representing a substantially smaller and more polar fragment that lacks the key aryl binding motif .

Physicochemical Characterization Quality Control Procurement Specification

Melting Point Differentiation as a Crystallinity and Purity Indicator

The target compound exhibits a reported melting point of 321-322 °C (solvent: ethanol/acetic acid), which is substantially higher than that of the des-methyl phenyl analog 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one, for which no similarly high melting point is reported in accessible databases . The unsubstituted core scaffold 4-Hydroxy-1,8-naphthyridin-2(1H)-one has a melting point of approximately 170 °C . This elevated melting point for the m-tolyl derivative is consistent with increased molecular weight and enhanced intermolecular hydrogen bonding and π-stacking interactions conferred by the 3-methylphenyl substituent, making melting point determination a practical and inexpensive method for initial identity and purity screening upon procurement.

Solid-State Characterization Purity Assessment Formulation Development

Predicted pKa Differentiation and Its Impact on Ionization State at Physiological pH

The target compound has a predicted pKa of 4.55 ± 0.20, which is primarily associated with the 4-hydroxy group on the naphthyridinone ring . This pKa value indicates that at physiological pH (7.4), the compound will exist predominantly in its ionized (conjugate base) form, potentially enhancing aqueous solubility but limiting passive membrane permeability relative to analogs where the 4-hydroxy is alkylated or replaced. For comparison, the unsubstituted core scaffold 4-Hydroxy-1,8-naphthyridin-2(1H)-one is reported to have a pKa of approximately 3.5 from experimental measurements [1]. The approximately one log unit difference in acidity between the 3-m-tolyl derivative and the unsubstituted core may reflect the electron-donating effect of the m-tolyl ring on the naphthyridinone π-system.

Druglikeness ADME Prediction Bioavailability

Class-Level Biological Validation: 1-Hydroxy-1,8-Naphthyridin-2(1H)-one Scaffold as a Privileged Pharmacophore for Antiviral and CB2 Applications

While no direct biological activity data for the specific compound 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one were identified in public domain sources, the 1-hydroxy-1,8-naphthyridin-2(1H)-one scaffold to which it belongs has demonstrated validated activity across multiple target classes. In biochemical assays, optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives have achieved IC50 values as low as 0.045 μM against HIV-1 reverse transcriptase RNase H, with 289-fold selectivity over HIV RT-polymerase (IC50 = 13 μM) and 533-fold over HIV integrase (IC50 = 24 μM), and antiviral efficacy in P4-2 cells (IC50 = 0.19 μM, CC50 = 3.3 μM) [1]. In the CB2 receptor field, 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives have demonstrated nanomolar-range binding affinity (Ki values as low as 1.0 nM) with high selectivity over CB1 [2]. Against poxvirus resolvase, advanced 1-hydroxy-1,8-naphthyridinone analogs have achieved IC50 = 36 nM against monkeypox resolvase and EC50 = 3.2 nM against vaccinia virus in cell-based assays [3]. The m-tolyl substitution at C-3 may offer unique electronic and steric properties within this validated pharmacophore space.

Antiviral Research Cannabinoid Receptor Immuno-Oncology

Key Application Scenarios for 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one in Drug Discovery and Chemical Biology


Cannabinoid CB2 Receptor Ligand Discovery: Exploring C3-Aryl SAR with the m-Tolyl Pharmacophore

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been validated as a privileged template for developing high-affinity, selective CB2 receptor ligands with anticancer and immunomodulatory activity [1]. Procuring the m-tolyl derivative enables exploration of how meta-methyl substitution on the C3-phenyl ring affects CB2 binding affinity in comparison to unsubstituted phenyl and para-substituted analogs reported in the Manera et al. series, where Ki values span from 1.0 nM to >1000 nM depending on substitution [2]. The compound can serve as a key intermediate for synthesizing 3-carboxamide derivatives via functionalization at the 4-hydroxy position.

Antiviral Research: HIV RNase H and Poxvirus Resolvase Inhibitor Development

The 1-hydroxy-1,8-naphthyridin-2(1H)-one scaffold has been structurally characterized in complex with the HIV RNase H active site, revealing a metal-chelating binding mode involving two catalytic magnesium ions coordinated by active-site residues D443, E478, D498, and D549 [1]. Advanced analogs from this class have demonstrated antiviral efficacy with EC50 values in the nanomolar range (e.g., EC50 = 3.2 nM against vaccinia virus) [2]. The m-tolyl derivative provides a distinct C3 substitution pattern for generating patentable chemical matter and probing how aryl substituent electronics and sterics influence metal chelation geometry and target selectivity, addressing the ongoing need for novel antiviral agents against poxviruses and drug-resistant HIV strains.

Chemical Probe Development for Kinase and Epigenetic Target Screening

Recent computational and in vitro studies have identified 4-hydroxy-1,8-naphthyridin-2(1H)-one as a scaffold capable of engaging kinase targets, including MEK2, with moderate cytotoxicity observed against A549 lung carcinoma cells (approximately 22% reduction in cell viability for the unsubstituted core at the tested concentration) [1]. The target compound, bearing the larger m-tolyl substituent at C3, is predicted to exhibit enhanced target engagement through additional hydrophobic contacts, making it a suitable starting point for structure-based design of selective kinase inhibitors. The compound's predicted pKa of 4.55 and favorable ADME properties predicted for the scaffold class support its use in cell-based screening cascades [2].

Synthetic Chemistry: Versatile Building Block for Heterocyclic Library Construction

The 4-hydroxy group and the 3-aryl substituent provide orthogonal synthetic handles for diversification. The compound can be converted to 4-chloro derivatives (via POCl3) for SNAr reactions, O-alkylated to generate ether libraries, or elaborated at the N1 position to access 1,3,4-oxadiazolyl-1,8-naphthyridine derivatives as demonstrated by Mogilaiah et al. for closely related 3-(3-methylphenyl) naphthyridinones [1]. The established synthetic route from 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one enables efficient access to 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones with the desired aryl group pre-installed, making this compound a strategic procurement choice for medicinal chemistry groups building focused naphthyridinone libraries [2].

Quote Request

Request a Quote for 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.